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The following table summarizes the key characteristics and experimental data for BI-2493 and BI-2865,

which are well-documented in the scientific literature.

Feature BI-2493 BI-2865

Inhibition
Type

Non-covalent, "OFF"-state inhibitor [1] Non-covalent, "OFF"-state inhibitor [2]

Primary
Mechanism

Binds to and stabilizes the inactive

(GDP-bound) state of KRAS, blocking
nucleotide exchange and preventing

activation [1] [2]

Identical to BI-2493; high-affinity binding to

the inactive state of KRAS, inhibiting
SOS1-mediated nucleotide exchange [2]

KRAS Mutant
Spectrum

Targets a broad range of KRAS

mutants [3]

Broad activity across mutants:

G12A/C/D/F/V/S, G13C/D, V14I, L19F,
Q22K, D33E, Q61H, K117N, A146V/T [2]

Key In Vitro
Finding

Potent antitumor activity in KRAS wild-
type-amplified cancer cell lines (copy

number >7) [1] [3]

Suppressed proliferation in isogenic BaF3
cells expressing G12C, G12D, or G12V

mutant KRAS (IC~50~ ~140 nM) [2]

Key In Vivo
Finding

Potent antitumor activity in KRAS wild-

type-amplified cell line xenograft
models [1] [3]

Suppressed KRAS mutant tumor growth in

mouse models without detrimental effect
on animal weight [2]
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Feature BI-2493 BI-2865

Additional
Activity

Information not specified in results Reverses P-glycoprotein (P-gp) induced
multidrug resistance in vitro and in vivo [4]

Selectivity Sparing of HRAS and NRAS [1] High selectivity for KRAS over HRAS and
NRAS (IC~50~ for NRAS/HRAS 5-10 µM

vs. <10 nM for KRAS) [2]

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies behind some of the key experiments cited.

Cellular Proliferation (Viability) Assays: The activity of BI-2493 was assessed using the Profiling

Relative Inhibition Simultaneously in Mixtures (PRISM) assay, a high-throughput multiplexed

viability screen performed in a panel of over 900 cancer cell lines. Sensitivity was measured using

IC~50~ or Area Under the Curve (AUC) values from dose-response curves [1]. For BI-2865,

proliferation was measured in isogenic BaF3 cells engineered to express various KRAS mutants, using

a 72-hour MTT assay to determine cell viability [2] [4].

Nucleotide Exchange Assays: The mechanism was confirmed by evaluating the inhibition of GDP-to-

GTP exchange. This was measured in vitro using purified KRAS protein. The exchange was stimulated

either by the guanine nucleotide exchange factor SOS1 or by EDTA, and the inhibition by BI-2865

was quantified [2].

Target Engagement and Specificity: The high affinity (K~d~ 10-40 nM) of BI-2865 for the GDP-

bound state of various KRAS mutants was determined using Isothermal Titration Calorimetry

(ITC). Selectivity for KRAS over HRAS and NRAS was confirmed in engineered "RASless" murine

embryonic fibroblasts (MEFs) that express only a single RAS isoform [2].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism by which these pan-KRAS inhibitors work within the

KRAS signaling pathway.
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Information on pan-KRAS-IN-13

As mentioned, the search did not yield any specific information on "pan-KRAS-IN-13." This could be due

to several reasons:

It may be an internal compound code from a pharmaceutical company or research institution that

has not yet been published.
It might be a commercially available research chemical whose data is not indexed in the scientific

literature databases covered by the search.
There could be a nomenclature discrepancy (e.g., a different official code name).

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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